molecular formula C17H21NO2S B10950143 4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide CAS No. 652155-19-6

4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide

Cat. No.: B10950143
CAS No.: 652155-19-6
M. Wt: 303.4 g/mol
InChI Key: MCPITIDDFTXSRE-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(4-methylphenyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 1-(4-methylphenyl)propyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Properties

CAS No.

652155-19-6

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-4-17(15-9-5-13(2)6-10-15)18-21(19,20)16-11-7-14(3)8-12-16/h5-12,17-18H,4H2,1-3H3

InChI Key

MCPITIDDFTXSRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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